P-nitrophenylhydrazine sulfate

Descripción general

Descripción

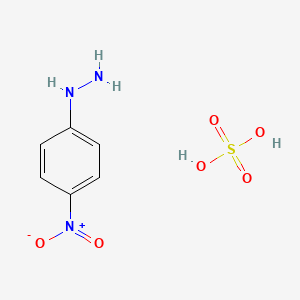

P-nitrophenylhydrazine sulfate is a chemical compound with the molecular formula C6H9N3O6S. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a nitro group at the para position. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.

Mecanismo De Acción

Target of Action

P-nitrophenylhydrazine sulfate, also known as (4-Nitrophenyl)hydrazine sulfate, has been designed as a multi-target inhibitor of COX-2 , 5-LOX , and H+/K+ ATPase . These targets play crucial roles in inflammation and gastric acid production. COX-2 and 5-LOX are key enzymes involved in the inflammatory response, while H+/K+ ATPase is a proton pump responsible for gastric acid secretion .

Mode of Action

The compound interacts with these targets, inhibiting their activity. This results in a reduction of inflammation and gastric acid production

Biochemical Pathways

The inhibition of COX-2 and 5-LOX affects the arachidonic acid pathway, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . The inhibition of H+/K+ ATPase affects the gastric acid secretion pathway, reducing the production of gastric acid .

Pharmacokinetics

It has been suggested that the compound has drug-like physicochemical properties and passes lipinski’s, egan’s, veber’s, muegge’s, and ghose’s rules for drug-like small molecules and orally bioavailable drugs . These rules consider factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of COX-2, 5-LOX, and H+/K+ ATPase by this compound results in a reduction of inflammation and gastric acid production . This could potentially alleviate symptoms associated with conditions such as inflammatory diseases and gastric ulcers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is a powerful explosive and can self-ignite in the presence of contaminants . Its auto-ignition temperature may vary, similar to that of hydrazine, which has an autoignition as low as 74°C in contact with iron rust . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, presence of contaminants, and contact with certain materials .

Métodos De Preparación

The synthesis of P-nitrophenylhydrazine sulfate typically involves the following steps:

Diazotization: Starting with p-nitroaniline, the compound undergoes diazotization to form a diazonium salt.

Sulfonation: Finally, the p-nitrophenylhydrazine is treated with sulfuric acid to obtain this compound.

Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. For instance, using paranitrochlorobenzene and ketazine in a reaction system can simplify the process and reduce waste .

Análisis De Reacciones Químicas

P-nitrophenylhydrazine sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrobenzene derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones and other derivatives.

Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

P-nitrophenylhydrazine sulfate (C₆H₉N₃O₆S) is a derivative of phenylhydrazine characterized by the presence of a nitro group at the para position. This modification enhances its reactivity and solubility in various solvents, making it suitable for diverse applications.

Mechanism of Action:

- Target Interactions: The compound acts as a multi-target inhibitor, particularly affecting cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and H+/K+ ATPase. This inhibition leads to reduced inflammation and gastric acid production, which is beneficial in therapeutic contexts.

- Biochemical Pathways: By inhibiting COX-2 and 5-LOX, this compound disrupts the arachidonic acid pathway, decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Organic Chemistry

This compound is primarily used as a reagent for synthesizing various organic compounds:

- Hydrazones and Azo Compounds: It facilitates the formation of hydrazones through reactions with carbonyl compounds, which are critical for identifying aldehydes and ketones in analytical chemistry.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to yield nitrobenzene derivatives or reduction to convert the nitro group into an amino group under specific conditions.

Biochemical Assays

In biological research, this compound serves as a probe for detecting specific biomolecules:

- Enzyme Inhibition Studies: It is employed to study enzyme kinetics by labeling active sites, providing insights into enzyme structure and function .

- Quantitative Analysis: The compound has been utilized for the derivatization of carbonyl compounds in biological samples, enhancing their detectability through chromatographic methods .

Pharmaceutical Development

The compound is being investigated for potential therapeutic applications:

- Drug Development: Due to its ability to inhibit key enzymes involved in inflammation, this compound is explored as a candidate for developing anti-inflammatory drugs.

- Diagnostic Tools: Its reactivity with biomolecules allows for its use in diagnostic assays to identify disease markers.

Industrial Applications

In industrial chemistry, this compound finds utility in:

- Dyes and Pigments Production: It serves as an intermediate in synthesizing various dyes and pigments due to its reactive nature.

- Agrochemicals: The compound's properties make it suitable for developing agrochemical products that require specific chemical transformations.

Comparación Con Compuestos Similares

P-nitrophenylhydrazine sulfate can be compared with other similar compounds such as:

4-nitrophenylhydrazine: Similar in structure but without the sulfate group, it has different solubility and reactivity properties.

Phenylhydrazine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

2-nitrophenylhydrazine: The nitro group is in a different position, affecting its chemical behavior and applications.

These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and specific applications in various fields.

Actividad Biológica

P-nitrophenylhydrazine sulfate, also known as (4-nitrophenyl)hydrazine sulfate, is a compound of significant interest due to its biological activity, particularly as a multi-target inhibitor in various biochemical pathways. This article explores its mechanism of action, pharmacological properties, and potential applications in medical and industrial fields.

This compound functions primarily as an inhibitor of several key enzymes:

- COX-2 (Cyclooxygenase-2) : This enzyme is involved in the inflammatory response by converting arachidonic acid into prostaglandins, which promote inflammation and pain.

- 5-LOX (5-Lipoxygenase) : This enzyme catalyzes the production of leukotrienes from arachidonic acid, contributing to inflammatory responses.

- H+/K+ ATPase : This proton pump is crucial for gastric acid secretion in the stomach.

The inhibition of these enzymes results in a reduction of inflammation and gastric acid production , making this compound a candidate for anti-inflammatory drug development .

Biochemical Pathways

The compound's action on COX-2 and 5-LOX significantly affects the arachidonic acid pathway , leading to decreased levels of pro-inflammatory mediators such as prostaglandins and leukotrienes. This modulation can alleviate conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- It adheres to Lipinski’s rule of five, indicating good oral bioavailability.

- The compound has been shown to pass various drug-likeness criteria, suggesting it could be developed into an effective therapeutic agent .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 and 5-LOX activities in vitro, leading to reduced inflammation markers in animal models .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and its analogs such as 4-nitrophenylhydrazine and phenylhydrazine. The presence of the sulfate group enhances its solubility and reactivity, making it more effective in biochemical applications compared to its counterparts.

Applications

This compound has diverse applications across various fields:

- Medical Research : Investigated for its potential use in developing new anti-inflammatory drugs that minimize side effects associated with traditional NSAIDs.

- Industrial Chemistry : Utilized as a reagent for synthesizing organic compounds, including hydrazones and azo compounds.

- Environmental Analysis : Acts as a derivatizing agent for detecting aldehydes and ketones in environmental samples .

Propiedades

IUPAC Name |

(4-nitrophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZHUYCPSIHHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70780504 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265323-30-6 | |

| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.